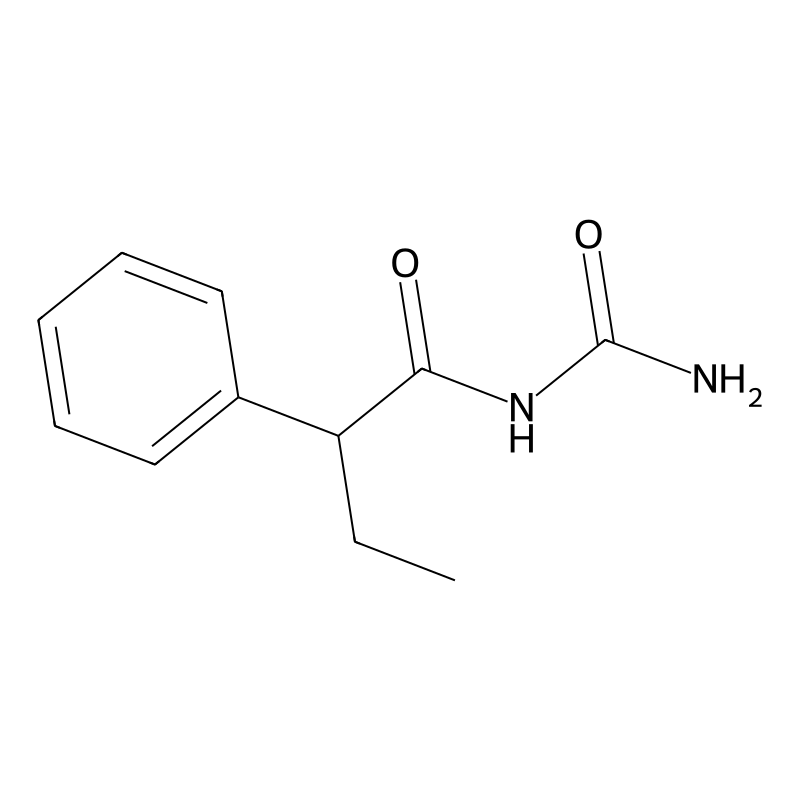

Pheneturide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pheneturide (CAS 90-49-3), also known as ethylphenacemide or 2-phenylbutyrylurea, is an aliphatic acylurea derivative conceptually derived from the ring hydrolysis and decarboxylation of phenobarbital [1]. In industrial and research procurement contexts, it is primarily sourced as an analytical reference standard for barbiturate degradation, a chiral separation benchmark, and a specialized metabolic modifier for cytochrome P450 inhibition assays [2]. Unlike cyclic barbiturates, pheneturide features a linear ureide structure, which fundamentally alters its lipophilicity, receptor binding profile, and metabolic stability, making it an indispensable standard for highly specific analytical workflows [3].

References

- [1] Diwan BA, et al. 'Tumor promoting activities of ethylphenylacetylurea and diethylacetylurea, the ring hydrolysis products of barbiturate tumor promoters phenobarbital and barbital in rat liver and kidney initiated by N-nitrosodiethylamine.' Carcinogenesis. 1989 Jan;10(1):189-94.

- [2] Houghton GW, Richens A. 'Inhibition of phenytoin metabolism by other drugs used in epilepsy.' Int J Clin Pharmacol Biopharm. 1975 Jul;12(1-2):210-6.

- [3] Wad N. 'Separation of the Enantiomers of Pheneturide in Serum by High-Performance Liquid Chromatography.' Journal of Liquid Chromatography, 1988, 11(5), 1107-1114.

Substituting pheneturide with its parent compound phenobarbital or related acylureas like phenacemide fails in precise analytical and metabolic applications [1]. Phenobarbital acts primarily as a broad hepatic enzyme inducer, whereas pheneturide functions as a targeted inhibitor of specific CYP450-mediated parahydroxylation pathways, creating entirely different drug-drug interaction profiles [2]. Furthermore, pheneturide is a chiral molecule possessing distinct (+)- and (-)-enantiomers with highly divergent pharmacokinetic clearances; achiral substitutes are therefore completely unviable for stereoselective assay development or for accurately quantifying the specific ring-opening degradation pathways of barbiturate formulations [3].

References

- [1] US Patent 11406598B2. 'Lyophilized compositions of phenobarbital sodium salt.'

- [2] Houghton GW, Richens A. 'Inhibition of phenytoin metabolism by other drugs used in epilepsy.' Int J Clin Pharmacol Biopharm. 1975 Jul;12(1-2):210-6.

- [3] Wad N. 'Separation of the Enantiomers of Pheneturide in Serum by High-Performance Liquid Chromatography.' Journal of Liquid Chromatography, 1988, 11(5), 1107-1114.

Stereoselective Pharmacokinetics for Chiral Chromatography Validation

Pheneturide is a chiral acylurea whose enantiomers exhibit drastically different metabolic clearance rates in vivo. In human serum, the (+)-pheneturide enantiomer is maintained at a steady-state concentration approximately 15 times higher than the (-)-enantiomer[1]. This massive stereoselective disparity makes racemic pheneturide an exceptional benchmark for validating chiral stationary phases (e.g., (R)-N-3,5-dinitrobenzoyl-phenylglycine columns) in high-performance liquid chromatography (HPLC), as achiral analogs or racemates with symmetric clearance cannot replicate this biological retention behavior[1].

| Evidence Dimension | Steady-state serum enantiomer concentration ratio |

| Target Compound Data | (+)-Pheneturide is present at 15x higher concentration |

| Comparator Or Baseline | (-)-Pheneturide (baseline 1x concentration) |

| Quantified Difference | 15-fold concentration difference due to stereoselective metabolism |

| Conditions | Human serum analysis via preparative HPLC on a chiral stationary phase |

Procurement of racemic pheneturide is essential for laboratories developing and validating chiral separation methods, as achiral analogs cannot model stereoselective pharmacokinetic disparities.

Targeted Inhibition of CYP450-Mediated Parahydroxylation

While many anticonvulsants (e.g., carbamazepine) act as enzyme inducers, pheneturide is a potent inhibitor of the hepatic parahydroxylation of phenytoin [1]. Co-administration or co-incubation with pheneturide significantly inhibits phenytoin metabolism, contrasting sharply with ethosuximide (which shows no significant effect) and phenobarbital (which primarily induces metabolism but can show slight inhibition) [1]. This specific inhibitory profile makes pheneturide a critical chemical tool for mapping CYP450 interaction networks and saturable metabolic pathways [1].

| Evidence Dimension | Effect on phenytoin parahydroxylation (CYP450 metabolism) |

| Target Compound Data | Pheneturide (Strong inhibition of metabolism) |

| Comparator Or Baseline | Ethosuximide (No effect) / Carbamazepine (Induction) |

| Quantified Difference | Pheneturide blocks saturable parahydroxylation, precipitating elevated phenytoin levels, unlike non-interacting or inducing analogs. |

| Conditions | Hepatic enzyme metabolism assays and serum concentration monitoring |

Researchers studying drug-drug interactions must procure pheneturide specifically to model potent CYP-mediated metabolic inhibition, a mechanism not replicated by standard barbiturate inducers.

Exact Structural Reference for Barbiturate Degradation and Toxicology

Pheneturide (ethylphenylacetylurea) is the primary ring-opened, decarboxylated degradation product of phenobarbital [1]. In toxicological models, the opening of the barbiturate heterocyclic ring drastically alters its safety profile. When tested in N-nitrosodiethylamine-initiated rats, pheneturide promoted hepatocellular adenomas much more weakly than its parent phenobarbital, and unlike phenobarbital, had zero promoting effect on thyroid tumors[1]. Furthermore, in pharmaceutical manufacturing, pheneturide must be monitored as a specific toxic impurity (often limited to <0.2%) in lyophilized phenobarbital sodium formulations [2].

| Evidence Dimension | Liver and thyroid tumor-promoting activity |

| Target Compound Data | Pheneturide (Weak liver promotion, zero thyroid promotion) |

| Comparator Or Baseline | Phenobarbital (Strong multi-tissue promoter) |

| Quantified Difference | Complete loss of thyroid tumor promotion and marked reduction in liver tumor promotion upon ring opening. |

| Conditions | F344/NCr male rats initiated with N-nitrosodiethylamine |

Quality control laboratories must procure pheneturide as an exact structural reference standard to quantify phenobarbital degradation and establish regulatory safety limits.

Chiral Stationary Phase Validation in HPLC

Due to the extreme 15-fold difference in biological retention and clearance between its enantiomers, racemic pheneturide is procured as an ideal standard for validating chiral HPLC columns and stereoselective extraction protocols in pharmacokinetic research[1].

In Vitro CYP450 Inhibition Modeling

Pheneturide is utilized as a positive control or model inhibitor in hepatic microsome assays to study the blockade of saturable parahydroxylation pathways, specifically in the context of predicting drug-drug interactions [2].

Quality Control of Barbiturate Formulations

Procured as a certified reference material (CRM) to detect and quantify the ring-hydrolysis and decarboxylation degradation of phenobarbital sodium in lyophilized and liquid pharmaceutical formulations, ensuring compliance with strict impurity limits (e.g., <0.2%) [3].

References

- [1] Wad N. 'Separation of the Enantiomers of Pheneturide in Serum by High-Performance Liquid Chromatography.' Journal of Liquid Chromatography, 1988, 11(5), 1107-1114.

- [2] Houghton GW, Richens A. 'Inhibition of phenytoin metabolism by other drugs used in epilepsy.' Int J Clin Pharmacol Biopharm. 1975 Jul;12(1-2):210-6.

- [3] US Patent 11406598B2. 'Lyophilized compositions of phenobarbital sodium salt.'

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

N03 - Antiepileptics

N03A - Antiepileptics

N03AX - Other antiepileptics

N03AX13 - Pheneturide

Pictograms

Irritant

Other CAS

6509-32-6

90-49-3

Wikipedia

Dates

2: Byrne B, Rothchild R. 1H NMR studies of drugs with achiral and chiral lanthanide shift reagents: applications to the anticonvulsant pheneturide. Chirality. 1999;11(7):529-35. PubMed PMID: 10423278.

3: Gibberd FB, Park DM, Scott G, Gawel MJ, Fry DE, Page NG, Engler C, English JR, Rose FC. A comparison of phenytoin and pheneturide in patients with epilepsy: a double-blind cross-over trial. J Neurol Neurosurg Psychiatry. 1982 Dec;45(12):1113-8. PubMed PMID: 6819339; PubMed Central PMCID: PMC491693.

4: VINCENT D. [PHARMACOLOGIC DATA ON THE THERAPEUTIC COMBINATION: PHENETURIDE-BIURET-DIPHENYLHYDANTOIN-PHENOBARBITAL]. Therapie. 1964 Sep-Oct;19:1297-311. French. PubMed PMID: 14227793.

5: TAEN S, GOTO Y, TOKUDA Y, ARAI S, SEKIBA K, NARITA S. [The experience with the antiepilepticum "Pheneturide"]. No To Shinkei. 1961 Dec;13:1009-13. Japanese. PubMed PMID: 13918901.

6: GLASSON B, LERCH P, BENAKIS A. [Distribution and elimination of labeled pheneturide]. Therapie. 1960;15:368-76. French. PubMed PMID: 13828371.

7: FROMMEL E, GOLD-AUBERT P, FLEURY C. Pharmacological study of dextrorotatory and levorotatory pheneturide. Arch Int Pharmacodyn Ther. 1959 Oct 1;122:15-31. PubMed PMID: 13825373.

8: Ward CD. Treatment of myoclonus with pheneturide. J Neurol Neurosurg Psychiatry. 1978 Jul;41(7):598-602. PubMed PMID: 690636; PubMed Central PMCID: PMC493102.

9: Galeazzi RL, Egli M, Wad N. Pharmacokinetics of phenylethylacetylurea (pheneturide), an old antiepileptic drug. J Pharmacokinet Biopharm. 1979 Oct;7(5):453-62. PubMed PMID: 529017.

10: Rassam JW, Anderson G. Letter: Exfoliative dermatitis during treatment with pheneturide. Br Med J. 1975 Apr 19;2(5963):139. PubMed PMID: 123813; PubMed Central PMCID: PMC1673123.